Home > Products > Building Blocks P7762 > 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid - 16081-71-3

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Catalog Number: EVT-1638332
CAS Number: 16081-71-3
Molecular Formula: C9H7BrO4
Molecular Weight: 259.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The closest compound I found is "6-Bromo-2,3-dihydro-benzo [1,4]dioxine-5-carboxylic acid" . It’s a solid substance with a molecular weight of 259.06 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is represented by the InChI code: 1S/C9H7BrO4/c10-6-4-8-7 (13-1-2-14-8)3-5 (6)9 (11)12/h3-4H,1-2H2, (H,11,12) .

Physical And Chemical Properties Analysis

The physical form of “7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is solid, and it should be stored in a dry, room temperature environment .

Synthesis Analysis

While the provided abstracts do not detail the synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid itself, they highlight its use as a starting point for synthesizing various derivatives. The synthesis of these derivatives involves modifications on the aryl side of the carboxylic acid group. [] These modifications aim to facilitate labeling with positron emitters like carbon-11 or fluorine-18, crucial for developing imaging probes for positron emission tomography (PET). [] Specific modifications mentioned include:

  • Replacing the bromine atom with smaller substituents such as nitrile, methyl, or fluoro groups. []
  • Methylation of the 8-amino group. []
  • Opening of the dioxane ring. []
  • Altering the length of the N-alkyl group. []
Chemical Reactions Analysis

The provided abstracts primarily focus on modifying 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid to create various derivatives for further research. [] These modifications involve reactions targeting different functional groups within the molecule, including halogen substitution, alkylation, and ring-opening reactions. []

Applications

The primary application of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, as identified in the provided abstracts, is in developing high-affinity ligands for the 5-HT4 receptor. [] These ligands, specifically radiolabeled derivatives, hold potential as imaging probes for studying brain 5-HT4 receptors using positron emission tomography (PET). [] This application is significant for understanding the role of 5-HT4 receptors in brain function and potential therapeutic targeting.

Future Directions
  • Further optimization of 5-HT4 receptor ligands: Exploring additional structural modifications to enhance binding affinity and selectivity for the 5-HT4 receptor. []
  • In vivo evaluation of radiolabeled derivatives: Conducting PET imaging studies in animals and humans to assess the suitability of these compounds as imaging probes for 5-HT4 receptors. []

(1-Butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (SB 207710)

Compound Description: (1-Butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate, also known as SB 207710, is a high-affinity antagonist for the 5-HT4 receptor []. This compound served as a starting point for structural modifications aimed at developing potential imaging probes for positron emission tomography (PET) [].

Relevance: SB 207710 shares a nearly identical core structure with 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. Both compounds possess the 2,3-dihydrobenzo[b][1,4]dioxine ring system with a carboxylic acid substituent at the 5-position. The primary difference lies in the substituents at the 7 and 8 positions. While the target compound has a bromine at the 7-position, SB 207710 has iodine at the 7-position and an amino group at the 8-position. Additionally, SB 207710 has a (1-butylpiperidin-4-yl)methyl ester group attached to the carboxylic acid, a feature absent in the target compound. Despite these differences, the shared core structure and the focus on modifications around this core for radioligand development in the paper highlight SB 207710 as a closely related compound [].

([Methoxy-(11)C]1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate; [(11)C]13

Compound Description: This compound, (([methoxy-(11)C]1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate; [(11)C]13, represents a ring-opened analog of the aforementioned SB 207710, designed specifically for PET imaging of brain 5-HT4 receptors []. It incorporates a carbon-11 isotope for radiolabeling.

Relevance: Although this compound lacks the 2,3-dihydrobenzo[b][1,4]dioxine ring system present in 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, it's derived from modifications made to SB 207710, a close structural analog of the target compound []. The research highlights a series of structural modifications aimed at developing suitable radioligands based on the core structure of SB 207710. This compound, with its ring-opened modification, represents a significant alteration, yet its inclusion in the study and its shared pharmacological target (5-HT4 receptor) with SB 207710 mark it as relevant in the context of structurally related compounds to the target 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid [].

Properties

CAS Number

16081-71-3

Product Name

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)

InChI Key

GDFMTYVYQCKKOE-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2O1)Br)C(=O)O

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.